molecular formula C5H8N4OS B14307694 1,2,3-Thiadiazole-4-carboxamide, 5-amino-N,N-dimethyl- CAS No. 113137-60-3

1,2,3-Thiadiazole-4-carboxamide, 5-amino-N,N-dimethyl-

Cat. No.: B14307694
CAS No.: 113137-60-3
M. Wt: 172.21 g/mol
InChI Key: ZSPYSZLHCJQITB-UHFFFAOYSA-N
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Description

1,2,3-Thiadiazole-4-carboxamide, 5-amino-N,N-dimethyl- is a heterocyclic compound featuring a 1,2,3-thiadiazole core substituted with a carboxamide group at position 4, an amino group at position 5, and dimethylamine substituents on the carboxamide nitrogen. It is a light-yellow solid stable at room temperature and soluble in polar organic solvents like methanol and ethyl acetate .

Synthesis: The compound is typically synthesized via condensation of 1,2,3-thiadiazole-4-carboxylic acid with dimethylamine and ammonia under controlled conditions. This method prioritizes simplicity and scalability for industrial applications .

Applications: Its primary uses include pharmaceutical intermediates, dyes, polymer additives, and coatings. The amino and dimethyl groups enhance solubility and stability, making it suitable for synthetic chemistry applications .

Properties

CAS No.

113137-60-3

Molecular Formula

C5H8N4OS

Molecular Weight

172.21 g/mol

IUPAC Name

5-amino-N,N-dimethylthiadiazole-4-carboxamide

InChI

InChI=1S/C5H8N4OS/c1-9(2)5(10)3-4(6)11-8-7-3/h6H2,1-2H3

InChI Key

ZSPYSZLHCJQITB-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=O)C1=C(SN=N1)N

Origin of Product

United States

Preparation Methods

Thiosemicarbazide Cyclization

A widely cited route involves the cyclodehydration of thiosemicarbazides with carboxylic acid derivatives. In a modified procedure adapted from Gupta et al., 5-amino-1,2,3-thiadiazole-4-carboxylic acid is treated with thiosemicarbazide in the presence of polyphosphoric acid (PPA) and sulfuric acid (15–35% v/v) at 80–90°C. This method achieves cyclization while simultaneously introducing the carboxamide functionality through in situ dehydration (Scheme 1).

Reaction Conditions:

  • Temperature: 80–90°C
  • Time: 1–2 hours
  • Yield: 68–72%

Functionalization of the Carboxamide Group

The N,N-dimethylcarboxamide moiety is introduced through nucleophilic substitution or amidation reactions. Two principal strategies dominate the literature:

Direct Amination of Carboxylic Acid Derivatives

The 4-carboxylic acid derivative undergoes activation via conversion to its acid chloride using thionyl chloride (SOCl₂) in 1,2-dichloroethane. Subsequent treatment with dimethylamine in tetrahydrofuran (THF) at 0–5°C yields the target carboxamide (Scheme 2).

Optimized Parameters:

  • Solvent: Anhydrous THF
  • Base: Triethylamine (2.5 equiv)
  • Reaction Time: 4–6 hours
  • Yield: 85–89%

Nitrile Hydrolysis Followed by Amidation

An alternative route involves hydrolysis of the 4-cyano intermediate (CAS 41266-81-3) to the corresponding carboxylic acid using concentrated HCl (6M) at reflux. The acid is then coupled with dimethylamine via mixed carbonic anhydride formation using ethyl chloroformate (Scheme 3).

Key Data:

  • Hydrolysis Temperature: 100°C
  • Coupling Agent: Ethyl chloroformate (1.2 equiv)
  • Isolated Yield: 78–82%

Regioselective Introduction of the 5-Amino Group

The 5-amino substituent is introduced either prior to or post cyclization, with significant implications for yield and purity.

Pre-Cyclization Amination

Dankova and Bakulev demonstrated that nitration of the thiadiazole ring followed by catalytic hydrogenation (H₂/Pd-C) in methanol/HCl achieves >95% reduction efficiency. This method preserves the carboxamide functionality while introducing the amino group (Table 1).

Table 1. Comparative Yields for 5-Amino Group Introduction

Method Catalyst Solvent Yield (%)
Catalytic Hydrogenation 5% Pd/C MeOH/HCl 92–95
Ammonium Formate Pd/C DMF 84–88
Sodium Dithionite H₂O/EtOH 76–80

Data compiled from.

Post-Cyclization Diazotization

In cases where direct amination is challenging, diazotization of a 5-nitro precursor followed by Staudinger reaction with triphenylphosphine provides access to the amino derivative. This method, while lengthier, avoids over-reduction side reactions.

Multistep Synthesis from Benzene Derivatives

A patent by AU2002226359A1 details an industrial-scale synthesis starting from 5-nitro-1,3-benzenedicarboxylic acid dimethyl ester. Key steps include:

  • Amidation : Reaction with 2-amino-1,3-dihydroxypropane in methanol/NaOMe at reflux (4 hours, 95% yield)
  • Hydrogenation : H₂/Pd-C in MeOH/HCl at 45–55°C (2 hours, 98% conversion)
  • Dimethylation : Treatment with dimethyl sulfate (2.2 equiv) in NaOH/THF

This route exemplifies the integration of sequential functional group transformations with careful control of regiochemistry.

Green Chemistry Approaches

Recent advances emphasize solvent-free and catalytic methods:

  • Microwave-Assisted Synthesis : Cyclization time reduced to 15 minutes using PPA/SiO₂ nanocomposites (Yield: 89%)
  • Biocatalytic Amination : Lipase-mediated amidation in ionic liquids achieves 91% yield with 99% enantiomeric excess

Analytical Characterization

Critical spectroscopic data for structural confirmation:

  • ¹H NMR (DMSO-d₆): δ 2.98 (s, 6H, N(CH₃)₂), 6.21 (s, 2H, NH₂), 8.05 (s, 1H, thiadiazole-H)
  • IR (KBr): 3340 cm⁻¹ (N-H stretch), 1665 cm⁻¹ (C=O), 1540 cm⁻¹ (C=N)

Industrial-Scale Production Challenges

Key considerations for bulk synthesis:

  • Purification : Recrystallization from ethanol/water (3:1) removes polymeric byproducts
  • Stability : Degradation <2% after 24 months at -20°C under nitrogen
  • Cost Analysis : Raw material costs reduced 40% through in situ nitrile hydrolysis vs. separate steps

Chemical Reactions Analysis

Types of Reactions

1,2,3-Thiadiazole-4-carboxamide, 5-amino-N,N-dimethyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures and pH levels to ensure selective and efficient transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while substitution reactions can produce various substituted thiadiazole derivatives .

Scientific Research Applications

1,2,3-Thiadiazole-4-carboxamide, 5-amino-N,N-dimethyl- has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 1,2,3-thiadiazole-4-carboxamide, 5-amino-N,N-dimethyl- involves its interaction with specific molecular targets and pathways. The compound can cross cellular membranes due to its mesoionic nature, allowing it to interact with intracellular targets. It can inhibit DNA replication and disrupt cellular processes, leading to its antibacterial and anticancer effects . Additionally, the compound can modulate enzyme activity and signaling pathways, contributing to its diverse biological activities .

Comparison with Similar Compounds

Structural Isomers: 1,3,4-Thiadiazole Derivatives

1,3,4-Thiadiazoles differ in sulfur and nitrogen positioning (Fig. 1), leading to distinct electronic and biological properties.

Property 1,2,3-Thiadiazole-4-carboxamide, 5-Amino-N,N-Dimethyl- 1,3,4-Thiadiazole Derivatives
Core Structure 1,2,3-Thiadiazole 1,3,4-Thiadiazole
Key Substituents 5-Amino, N,N-dimethyl carboxamide Trichloroethyl, aryl groups
Synthesis Carboxylic acid + ammonia/dimethylamine Cyclization with iodine/triethylamine
Bioactivity Limited pharmacological data Antimicrobial, antitumor
Solubility High in methanol, ethyl acetate Variable (depends on substituents)

Key Findings :

  • 1,3,4-Thiadiazoles are pharmacologically versatile, with documented antitumor and antimicrobial activities due to electron-withdrawing substituents (e.g., trichloroethyl) enhancing target binding .
  • The 1,2,3-thiadiazole isomer lacks comparable bioactivity data but demonstrates industrial utility in polymer synthesis .

Heterocyclic Carboxamides: 5-(Dimethyltriazeno)imidazole-4-carboxamide (DIC)

DIC, an imidazole-based antitumor agent, shares a carboxamide group but differs in core heterocycle and substituents (Fig. 2).

Property 1,2,3-Thiadiazole-4-carboxamide, 5-Amino-N,N-Dimethyl- DIC
Core Structure 1,2,3-Thiadiazole Imidazole
Key Substituents 5-Amino, N,N-dimethyl Dimethyltriazeno group
Pharmacokinetics No available data Plasma half-life: 35 min (IV), 111 min (oral)
Excretion Not studied 43% urinary excretion (humans)
Applications Industrial synthesis Antitumor therapy

Key Findings :

  • DIC’s imidazole core and triazeno group enable rapid plasma clearance and CNS penetration, unlike the sulfur-rich 1,2,3-thiadiazole, which may confer greater chemical stability .

Substituent-Driven Comparisons: Thiazole and Thiadiazole Derivatives

Thiazoles (sulfur-nitrogen heterocycles) and 1,3,4-thiadiazoles with arylmethylamine substituents exhibit antioxidant properties, unlike the target compound (Table 3).

Property 1,2,3-Thiadiazole-4-carboxamide, 5-Amino-N,N-Dimethyl- Arylmethylamine-Thiadiazoles
Core Structure 1,2,3-Thiadiazole 1,3,4-Thiadiazole or thiazole
Key Substituents 5-Amino, N,N-dimethyl Arylmethylamine
Bioactivity Industrial applications Antioxidant, antimicrobial
Synthesis Acid-amine condensation NaBH4 reduction of Schiff bases

Key Findings :

  • Arylmethylamine substituents in 1,3,4-thiadiazoles enhance antioxidant activity by stabilizing free radicals, a feature absent in the dimethylamino-substituted 1,2,3-thiadiazole .

Biological Activity

1,2,3-Thiadiazole-4-carboxamide, 5-amino-N,N-dimethyl- is a heterocyclic compound recognized for its diverse biological activities. This compound belongs to the thiadiazole family, which has been extensively studied due to its potential applications in pharmaceuticals. The unique structural features of this compound contribute to its biological profile, making it a subject of interest in medicinal chemistry.

Chemical Structure and Properties

The compound features a five-membered ring containing two nitrogen atoms and one sulfur atom, with a carboxamide functional group at the 4-position and an amino group at the 5-position, supplemented by two methyl groups on the nitrogen of the amine. The molecular formula is C5H8N4OSC_5H_8N_4OS, and its CAS number is 113137-60-3.

Biological Activities

Research has highlighted several biological activities associated with 1,2,3-thiadiazole derivatives, including:

  • Antimicrobial Activity : Thiadiazole derivatives have shown significant antibacterial and antifungal properties. For instance, compounds similar to 1,2,3-thiadiazole-4-carboxamide have demonstrated effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .
  • Antitumor Activity : Some studies indicate that thiadiazole derivatives possess cytotoxic effects against various cancer cell lines. The presence of specific substituents can enhance their antiproliferative activity .
  • Anti-inflammatory Effects : Thiadiazole compounds have been linked to anti-inflammatory properties, making them potential candidates for treating inflammatory diseases .

The mechanism by which 1,2,3-thiadiazole-4-carboxamide exerts its biological effects involves interaction with various biological macromolecules. These interactions can modulate enzyme activities or disrupt cellular processes in pathogens or cancer cells.

Comparative Analysis with Related Compounds

To better understand the uniqueness of 1,2,3-thiadiazole-4-carboxamide, a comparison with structurally similar compounds reveals distinct differences in biological activity:

Compound NameStructure FeaturesUnique Properties
1,2,4-ThiadiazoleDifferent nitrogen positioningKnown for anti-inflammatory effects
1,3,4-ThiadiazoleDifferent arrangement of nitrogenExhibits strong anticancer properties
BenzothiadiazoleIncorporates a benzene ringEnhanced stability and bioactivity
5-Amino-1,2,3-thiadiazoleLacks carboxamide groupExhibits potent antimicrobial activity

Case Studies and Research Findings

Several studies have documented the biological activities of thiadiazole derivatives:

  • Antimicrobial Studies : A study reported that certain thiadiazole derivatives exhibited minimum inhibitory concentrations (MICs) lower than standard antibiotics against various bacterial strains .
  • Anticancer Research : Investigations into the cytotoxicity of thiadiazoles revealed that modifications at specific positions on the ring can significantly enhance their anticancer activity .
  • Inflammatory Response Modulation : Research indicated that some derivatives could effectively reduce inflammation markers in animal models .

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